REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([C:6](=O)[CH:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:6]1[C:5]2[C:10](=[C:11]([F:12])[C:2]([F:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][C:7]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]
|
Name
|
ethyl 7,8-difluoro-4-oxoquinoline-3-carboxylate
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(C(C=NC2=C1F)C(=O)OCC)=O
|
Name
|
|
Quantity
|
212 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC2=C(C(=CC=C12)F)F)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |